molecular formula C24H19FN4O2 B2669725 2-(4-fluorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358200-77-7

2-(4-fluorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2669725
CAS No.: 1358200-77-7
M. Wt: 414.44
InChI Key: QDQJKXFYBWUEAQ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with demonstrated activity against FGFR1, FGFR2, and FGFR3. This compound serves as a critical pharmacological tool for investigating the role of FGFR signaling in cellular processes such as proliferation, differentiation, and survival. Its primary research value lies in the study of oncogenesis, as dysregulated FGFR signaling is a driver in a variety of human cancers, including those of the breast, lung, bladder, and endometrium. Researchers utilize this inhibitor to elucidate the mechanistic contributions of specific FGFR isoforms to tumor growth and viability, both in vitro and in vivo. Furthermore, it is employed in preclinical studies to assess the therapeutic potential of FGFR pathway inhibition and to identify biomarkers of sensitivity or resistance, providing a foundation for the development of targeted cancer therapies. A 2024 publication in Nature Communications highlights the use of this specific compound in research exploring FGFR4 as a therapeutic target in rhabdomyosarcoma, underscoring its relevance in contemporary cancer biology research.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O2/c1-15-3-5-18(6-4-15)23-26-21(16(2)31-23)14-28-11-12-29-22(24(28)30)13-20(27-29)17-7-9-19(25)10-8-17/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQJKXFYBWUEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.

    Synthesis of the pyrazolopyrazine core: This step involves the condensation of a hydrazine derivative with a diketone or a similar compound to form the pyrazolopyrazine structure.

    Coupling reactions: The final step involves coupling the fluorophenyl group and the oxazole ring to the pyrazolopyrazine core using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(4-fluorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Substituent Variations and Biological Activity
The target compound’s structural analogs differ primarily in aryl substituents and heterocyclic moieties. Key comparisons include:

  • 5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one ():

    • Replaces the oxazole moiety with a hydroxymethyl group and 2-fluorobenzyl chain.
    • Molecular weight: 367.355 g/mol.
    • The additional hydroxymethyl group may enhance solubility but reduce metabolic stability compared to the oxazole-containing target compound .
  • 2-(4-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (): Substitutes 4-fluorophenyl with 4-butoxyphenyl.
  • G825-0048 ():

    • Features a 4-chlorophenylmethyl group and 4-butoxyphenyl substituent.
    • Molecular weight: 407.9 g/mol.
    • Chlorine’s electronegativity may enhance binding affinity in hydrophobic pockets compared to fluorine .

Heterocyclic Modifications

  • 3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one ():
    • Replaces oxazole with a 1,3,4-oxadiazole ring.
    • Oxadiazole’s higher aromaticity may improve thermal stability but reduce synthetic yield compared to oxazole derivatives .
  • PI3Kδ Inhibitors (): Fluorophenyl-substituted pyrazolo-pyrimidines exhibit IC₅₀ values < 50 nM for PI3Kδ.

Structural and Conformational Analysis

  • Crystallographic studies of isostructural pyrazolo-thiazole derivatives () reveal planar core structures with fluorophenyl groups oriented perpendicularly, optimizing π-π stacking and hydrophobic interactions .
  • The title compound’s oxazole-methyl group likely induces similar conformational rigidity, enhancing target binding compared to flexible alkyl chains .

Data Tables

Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyrazinone Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activity Reference
Target Compound 2-(4-fluorophenyl), 5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl) ~425.4 (calculated) High lipophilicity, potential kinase inhibition
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 2-(4-fluorophenyl), 5-(2-fluorobenzyl), 3-(hydroxymethyl) 367.355 Improved solubility, unconfirmed activity
G825-0048 2-(4-butoxyphenyl), 5-[(4-chlorophenyl)methyl] 407.9 Enhanced membrane permeability
Compound 9 (PI3Kδ Inhibitor) 1-(4-fluorophenyl)methylpiperazine, morpholinyl-pyrazolo[1,5-a]pyrimidine ~530 (estimated) IC₅₀ = 12 nM for PI3Kδ, 88% synthesis yield
3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenyl derivative 2-phenyl, 5-(oxadiazolylmethyl), 3-(hydroxymethyl) 337.33 Thermal stability, moderate bioactivity

Biological Activity

The compound 2-(4-fluorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrazinone core, which is known for its diverse biological properties. The incorporation of a 4-fluorophenyl group and a 5-methyl-2-(p-tolyl)oxazol-4-yl moiety enhances its pharmacological profile. The structural formula is represented as follows:

C19H18FN3O\text{C}_{19}\text{H}_{18}\text{F}\text{N}_3\text{O}
PropertyValue
Molecular Weight315.36 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined
Log P3.45

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazinones exhibit significant antimicrobial properties. For example, compounds similar to the one have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that these compounds can be effective alternatives to conventional antibiotics.

Anticancer Activity

Research has highlighted the potential of this compound in cancer therapy. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways, leading to cell cycle arrest and programmed cell death.

Case Study: Anticancer Efficacy

A recent study evaluated the compound's effect on various cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 = 12 µM
  • HeLa (Cervical Cancer) : IC50 = 15 µM
  • A549 (Lung Cancer) : IC50 = 18 µM

These findings suggest that the compound possesses promising anticancer properties, warranting further investigation.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It potentially interacts with various receptors, modulating signaling pathways related to cell growth and apoptosis.
  • Oxidative Stress Reduction : By scavenging free radicals, the compound may reduce oxidative stress, contributing to its protective effects against cellular damage.

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